Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate

Description

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate is a tertiary amine-containing ester with a complex substitution pattern.

- A dimethylamino group (-N(CH₃)₂) at position 3.

- A methyl group (-CH₃) and a methylamino group (-NHCH₃) at position 2.

This compound likely exhibits amphiphilic properties due to its polar amine groups and hydrophobic methyl substituents. Such structural features are common in intermediates for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(9-2,6-10(3)4)7(11)12-5/h9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHBVRIFDMBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)(C(=O)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 3-(dimethylamino)propionate with methylamine in the presence of a suitable catalyst. The reaction typically occurs at elevated temperatures and may require the use of solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate involves its interaction with molecular targets and pathways within a system. The compound’s functional groups allow it to engage in various chemical reactions, influencing its behavior and effects. For example, the dimethylamino and methylamino groups can interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS 1250269-71-6)

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Substituents: A 1H-imidazol-1-yl group replaces the dimethylamino group at position 3.

- Molecular Weight : 211.26 g/mol (higher due to the imidazole ring).

Functional Implications :

- The ethyl ester group could confer slower hydrolysis rates than the methyl ester, influencing metabolic stability in biological systems.

Methyl 3-(dimethylamino)-2-methylpropanoate (CAS 10205-34-2)

Structural Differences :

- Lacks the methylamino group at position 2.

- Simplified substitution: dimethylamino at position 3 and methyl at position 2.

Functional Implications :

- Reduced steric hindrance and basicity compared to the target compound due to the absence of the methylamino group.

- Applications include use as a ligand or intermediate in organic synthesis, as seen in analogous β-amino ester derivatives .

(R)-Methyl 3-hydroxy-2-(methylamino)propanoate (CAS 1315054-06-8)

Structural Differences :

- Replaces the dimethylamino group with a hydroxyl (-OH) group at position 3.

- Retains the methylamino group at position 2.

Functional Implications :

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 177269-37-3)

Structural Differences :

- Features a primary amino group (-NH₂) at position 3 and two methyl groups at position 2.

- Exists as a hydrochloride salt, enhancing stability and solubility.

Functional Implications :

- The hydrochloride salt form increases ionic character, making it suitable for crystallography or salt-based drug formulations.

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate | Not Available | C₈H₁₆N₂O₂ (inferred) | ~172.23 (calculated) | 3-(N,N-dimethylamino), 2-(N-methylamino) | Amphiphilic, potential chiral centers |

| Ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate | 1250269-71-6 | C₁₁H₁₇N₃O₂ | 211.26 | 3-(imidazolyl), ethyl ester | Aromatic, hydrogen-bonding capability |

| Methyl 3-(dimethylamino)-2-methylpropanoate | 10205-34-2 | C₇H₁₅NO₂ | 145.20 | 3-(N,N-dimethylamino), 2-methyl | Intermediate for β-amino esters |

| (R)-Methyl 3-hydroxy-2-(methylamino)propanoate | 1315054-06-8 | C₅H₁₁NO₃ | 133.15 | 3-hydroxy, 2-(N-methylamino) | High polarity, chiral |

| Methyl 3-amino-2,2-dimethylpropanoate hydrochloride | 177269-37-3 | C₆H₁₄ClNO₂ | 175.64 | 3-amino, 2,2-dimethyl, hydrochloride salt | Ionic, stable crystalline form |

Biological Activity

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate, a compound with significant potential in various biological applications, has garnered attention due to its unique structural features and biological interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

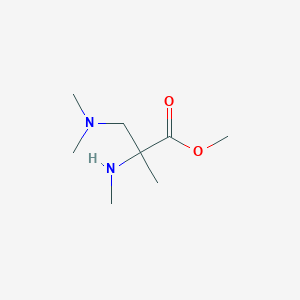

This compound is characterized by the following structural formula:

This compound features a propanoate backbone with two methylamino groups, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows for versatile interactions in chemical and biological contexts, making it a valuable compound for research and industrial applications.

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. The dimethylamino and methylamino groups can engage with enzymes or receptors, modulating their activity and leading to specific biological outcomes. These interactions can influence several biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolic regulation, and gene expression .

Anticancer Potential

Recent studies have indicated that this compound may exhibit anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells by interacting with apoptotic pathways. The specific pathways affected by this compound are still under investigation; however, preliminary data suggest that it may inhibit tumor growth through mechanisms involving cell cycle arrest and induction of programmed cell death .

Research Applications

This compound is utilized in various research domains:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Biological Studies : The compound is studied for its interactions with biomolecules, including proteins and nucleic acids.

- Pharmaceutical Development : Ongoing research aims to explore its potential therapeutic applications as a precursor for drug development .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations. Flow cytometry analyses revealed increased levels of pro-apoptotic markers, suggesting activation of apoptotic pathways .

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 80 | Low |

| 50 | 50 | Moderate |

| 100 | 20 | High |

Case Study 2: Neuropharmacological Effects

In another study focusing on the neuropharmacological effects, researchers assessed the impact of the compound on neurotransmitter release in neuronal cultures. The findings indicated that treatment with this compound led to increased levels of serotonin and dopamine, suggesting a potential role in modulating mood-related pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.